molecular formula C9H5F4NO5 B13569243 Methyl2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

Methyl2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

Cat. No.: B13569243
M. Wt: 283.13 g/mol
InChI Key: PNHBAEZKHCAWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5F4NO5. This compound is characterized by the presence of a trifluoromethoxy group, a nitro group, and a fluorine atom attached to a benzoate ester. It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzoates, and other functionalized aromatic compounds .

Scientific Research Applications

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-5-(trifluoromethyl)benzoate
  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 2,3-difluoro-5-nitrobenzoate

Uniqueness

Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is unique due to the presence of both a trifluoromethoxy group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific applications .

Properties

Molecular Formula

C9H5F4NO5

Molecular Weight

283.13 g/mol

IUPAC Name

methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H5F4NO5/c1-18-8(15)5-2-4(19-9(11,12)13)3-6(7(5)10)14(16)17/h2-3H,1H3

InChI Key

PNHBAEZKHCAWBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)[N+](=O)[O-])F

Origin of Product

United States

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